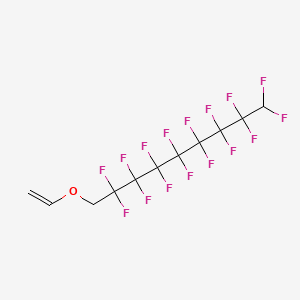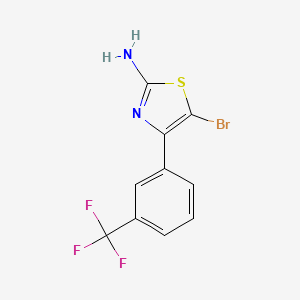
(3,5-Dibromo-4-methylphenoxy)triisopropylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dibromo-4-methylphenoxy)triisopropylsilane is a chemical compound with the molecular formula C16H26Br2OSi It is characterized by the presence of two bromine atoms, a methyl group, and a triisopropylsilane group attached to a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-4-methylphenoxy)triisopropylsilane typically involves the bromination of 4-methylphenol followed by the introduction of the triisopropylsilane group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The triisopropylsilane group is then introduced using a silylating agent like triisopropylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and silylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(3,5-Dibromo-4-methylphenoxy)triisopropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy ring can undergo oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to quinones or hydroquinones, respectively.
科学的研究の応用
(3,5-Dibromo-4-methylphenoxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (3,5-Dibromo-4-methylphenoxy)triisopropylsilane involves its interaction with specific molecular targets and pathways. The bromine atoms and the phenoxy ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3,5-Dibromo-4-methylphenol): Similar structure but lacks the triisopropylsilane group.
(4-Methylphenoxy)triisopropylsilane: Similar structure but lacks the bromine atoms.
(3,5-Dibromo-4-methylphenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of triisopropylsilane.
Uniqueness
(3,5-Dibromo-4-methylphenoxy)triisopropylsilane is unique due to the presence of both bromine atoms and the triisopropylsilane group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various synthetic and research applications.
特性
分子式 |
C16H26Br2OSi |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
(3,5-dibromo-4-methylphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H26Br2OSi/c1-10(2)20(11(3)4,12(5)6)19-14-8-15(17)13(7)16(18)9-14/h8-12H,1-7H3 |
InChIキー |
DEVHWFFCANQIGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)O[Si](C(C)C)(C(C)C)C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B12090557.png)

![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)




![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)

